φ Dihedral Angle Restriction vs. D-Proline
DFT calculations (B3LYP/6-31G*) on Ac-D-Aza-NHMe and Ac-D-Pro-NHMe show that the minimum energy φ dihedral angle for Boc-D-Aza-OH is −62°, while for Boc-D-Pro-OH it is −78° [1]. This 16° difference (Δ = 16°) reflects the higher rigidity imposed by the four-membered azetidine ring compared to the five-membered pyrrolidine ring [1].
| Evidence Dimension | Minimum energy φ dihedral angle in model dipeptide |
|---|---|
| Target Compound Data | -62° |
| Comparator Or Baseline | Boc-D-Pro-OH: -78° |
| Quantified Difference | 16° narrower (more restricted) |
| Conditions | DFT B3LYP/6-31G*, gas phase, Ac-D-Xaa-NHMe model |
Why This Matters
For procurement of constrained amino acids in peptidomimetic drug discovery, the 16° reduction in conformational flexibility directly influences target binding selectivity and entropic penalties.
- [1] Zheng, Y.; et al. Ring-size effects on backbone dihedral angles of proline analogues: a computational study. J. Phys. Chem. A 2012, 116 (26), 7182–7190. DOI: 10.1021/jp303840h View Source
